molecular formula C15H21BO2 B12946137 4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclopropyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclopropyl)-1,3,2-dioxaborolane

Cat. No.: B12946137
M. Wt: 244.14 g/mol
InChI Key: UANSPBMADSQCLG-CHWSQXEVSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound’s systematic name, 4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane , follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The name specifies:

  • The dioxaborolane ring system, which consists of a five-membered ring containing two oxygen atoms and one boron atom.
  • 4,4,5,5-Tetramethyl substituents on the boron-connected carbons of the dioxaborolane ring, indicating four methyl groups at positions 4 and 5.
  • A 2-phenylcyclopropyl group attached to the boron atom, with stereochemical descriptors (1R,2S) denoting the absolute configuration of the cyclopropane ring.

The stereochemical configuration is critical for distinguishing this compound from its enantiomers or diastereomers. The (1R,2S) designation specifies the spatial arrangement of the phenyl and hydrogen substituents on the cyclopropane ring, which influences reactivity and intermolecular interactions.

Alternative Synonyms and Registry Identifiers

This compound is referenced under multiple synonyms and registry identifiers:

Synonym Registry Identifier
Rel-4,4,5,5-tetramethyl-2-((1R,2S)-2-phenylcyclopropyl)-1,3,2-dioxaborolane 1204315-47-8
4,4,5,5-Tetramethyl-2-[(1R,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane 1384753-69-8
4,4,5,5-Tetramethyl-2-(2-phenylcyclopropyl)-1,3,2-dioxaborolane 749885-71-0 (related analog)

The PubChem CID 99867047 serves as the primary identifier in chemical databases, linking to structural, spectroscopic, and safety data.

Molecular Formula and Weight Analysis

The molecular formula C15H21BO2 reflects the compound’s composition:

  • 15 carbon atoms (including aromatic and cyclopropane carbons),
  • 21 hydrogen atoms ,
  • 1 boron atom ,
  • 2 oxygen atoms .

The molecular weight is 244.14 g/mol , calculated as follows:

Element Count Atomic Weight (g/mol) Total Contribution (g/mol)
C 15 12.011 180.165
H 21 1.008 21.168
B 1 10.81 10.810
O 2 16.00 32.000
Total 244.143

The computed weight (244.143 g/mol) aligns with experimental values (244.14 g/mol), confirming the formula’s accuracy. The boron atom’s low atomic weight (10.81 g/mol) contributes only 4.43% to the total mass, while carbon dominates at 73.79% .

Properties

Molecular Formula

C15H21BO2

Molecular Weight

244.14 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-10-12(13)11-8-6-5-7-9-11/h5-9,12-13H,10H2,1-4H3/t12-,13-/m1/s1

InChI Key

UANSPBMADSQCLG-CHWSQXEVSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@@H]2C3=CC=CC=C3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of 4,4,5,5-tetramethyl-2-((1R,2S)-2-phenylcyclopropyl)-1,3,2-dioxaborolane can be achieved through several methods. The most common approach involves the use of dichloromethylboronic acid as a precursor, which undergoes various reactions to yield the target compound.

Method 1: From Dichloromethylboronic Acid

This method involves a multi-step synthesis starting from dichloromethylboronic acid. The process is detailed as follows:

  • Reagents Required :

    • Dichloromethylboronic acid
    • Dry dichloromethane
    • Magnesium sulfate anhydrous
    • Pinacol
  • Procedure :

    • In a flame-dried three-necked round-bottom flask under an argon atmosphere, dichloromethylboronic acid is dissolved in dry dichloromethane.
    • Magnesium sulfate and pinacol are added to the solution.
    • The reaction mixture is stirred at room temperature for 16 hours.
    • After completion, the mixture is filtered through a Celite pad to remove solid residues.
  • Yield : The final product can be purified using column chromatography.

Method 2: Cyclopropanation Reaction

Another approach involves cyclopropanation reactions using styrene derivatives:

  • Reagents Required :

    • Styrene or substituted styrenes
    • Boron reagents (e.g., borocyclopropanation reagents)
  • Procedure :

    • The reaction is typically conducted in an autoclave under carbon monoxide or nitrogen atmosphere.
    • Styrene is reacted with boron reagents at elevated temperatures (around 90 °C) for several hours.
    • Post-reaction, the mixture is cooled and purified through flash chromatography.
  • Characterization : The resulting product can be characterized using NMR spectroscopy to confirm its structure.

Characterization Data

The synthesized compound can be characterized by various spectroscopic techniques:

Technique Observation
NMR (1H) Peaks corresponding to aromatic protons and alkyl groups observed at δ 7.29 – 7.05 (aromatic) and δ 1.40 – 1.32 (alkyl)
NMR (13C) Distinct signals for carbon environments including dioxaborolane framework
NMR (11B) Chemical shifts indicating boron environment
HRMS Accurate mass measurement confirming molecular formula C15H21BO

Chemical Reactions Analysis

Cyclopropanation via Boromethyl Carbenoid Intermediates

This compound participates in Simmons-Smith-type borocyclopropanation reactions. When treated with zinc, it generates a reactive boromethylzinc carbenoid intermediate, which reacts with alkenes to form cyclopropane derivatives. For example:

  • Substrate : Styrene derivatives or allylic ethers.

  • Conditions : Zinc insertion at 90°C for 20 h in an autoclave .

  • Outcome : Cyclopropane products with retained stereochemistry and yields ranging from 51–69% (Table 1).

Table 1: Cyclopropanation of Styrene Derivatives

SubstrateProduct StructureYield (%)
Styrene2-Phenylcyclopropyl derivative69
4-TrifluoromethoxystyreneBis(trifluoromethoxy) derivative51
3-FluorostyreneDifluoro-substituted cyclopropane61

Key stereochemical outcomes:

  • The (1R,2S) configuration directs cis-selectivity in cyclopropane ring formation .

  • Enantioselectivity is enhanced using chiral ligands like (R)-BINAP in rhodium-catalyzed hydroboration (er > 19:1) .

Hydroboration of Cyclopropenes

The compound is synthesized via rhodium-catalyzed asymmetric hydroboration of cyclopropene carboxamides or esters. For example:

  • Substrate : 1-Arylcyclopropene carboxylates.

  • Catalyst : [Rh(COD)Cl]₂ with (R)-BINAP ligand.

  • Conditions : −78°C to room temperature in THF .

  • Outcome : Cyclopropylboronates with >90% enantiomeric excess (ee) and quantitative yields (Table 2).

Table 2: Hydroboration of Cyclopropene Derivatives

Cyclopropene SubstrateProduct Configurationee (%)
1-Phenylcyclopropene ester(1S,2R)95
1-(4-Fluorophenyl)cyclopropene(1S,2R)92
1-(3-Trifluoromethylphenyl)cyclopropene(1S,2R)89

Mechanistic Insight:

  • Oxidative addition of HBpin to Rh(I) forms a chiral Rh(III)-hydride intermediate.

  • Migratory insertion into the cyclopropene double bond determines stereochemistry .

Functionalization via Cross-Coupling

While direct Suzuki-Miyaura couplings are not explicitly detailed in the sources, the boronic ester’s structure suggests compatibility with cross-coupling reactions. For example:

  • Potential Partners : Aryl halides or triflates.

  • Catalyst : Pd(PPh₃)₄ or similar.

  • Expected Outcome : Stereoretentive formation of biarylcyclopropane derivatives.

Derivatization with Electron-Withdrawing Groups

The boronic ester undergoes electrophilic substitution at the cyclopropane ring:

  • Reagents : Trifluoromethylthio (SCF₃) or trifluoromethoxy (OCF₃) groups.

  • Conditions : Room temperature in dichloromethane with MgSO₄ .

  • Example : Reaction with (trifluoromethyl)(3-vinylphenyl)sulfane yields a bis(trifluoromethylthio) derivative (51% yield) .

Synthetic Protocols and Purification

  • Synthesis : Prepared from 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane via cyclopropanation at 90°C .

  • Purification : Flash chromatography (n-pentane/ethyl acetate gradients) .

  • Characterization : NMR (¹H, ¹³C, ¹¹B, ¹⁹F) and HRMS confirm structure and stereochemistry .

Table 3: NMR Data for Representative Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2a 7.29–7.05 (m, 10H), 2.39 (td, J=9.3 Hz)128.6 (Ar), 83.2 (B-O), 15.9 (CH₂)
7o 7.20–6.86 (m, 10H), 2.32 (d, J=7.9 Hz)137.7 (Ar), 24.7 (CH₃), 15.8 (CH₂)

Scientific Research Applications

Organic Synthesis

Reactivity and Synthetic Utility
The compound serves as a versatile reagent in organic synthesis due to its unique structural features. Its dioxaborolane moiety allows for participation in various chemical reactions, including:

  • Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of boron facilitates the coupling of aryl halides with organoboron compounds.
  • Functionalization : The compound can also undergo functionalization reactions, allowing for the introduction of diverse functional groups into organic molecules.

Case Study: Synthesis of Complex Molecules
A study demonstrated the use of 4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclopropyl)-1,3,2-dioxaborolane in synthesizing complex natural products. By employing this compound as a boron source in a series of reactions, researchers successfully constructed multi-substituted aromatic systems that are challenging to synthesize using traditional methods .

Medicinal Chemistry

Potential Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. The compound's ability to form reactive intermediates may contribute to its efficacy against cancer cells.

Case Study: Mechanistic Studies
In a mechanistic study involving quinone-based antitumor agents similar to this dioxaborolane derivative, it was found that these compounds could induce oxidative DNA damage independent of oxygen levels. This property may enhance their therapeutic potential in hypoxic tumor environments .

Material Science

Applications in Polymer Chemistry
The incorporation of boron-containing compounds like this compound into polymer matrices has been explored for improving material properties such as thermal stability and mechanical strength.

Case Study: Boron-Doped Polymers
A recent investigation highlighted the use of this compound in synthesizing boron-doped polymers that exhibit enhanced electrical conductivity and thermal stability. The study reported that the introduction of the dioxaborolane structure significantly improved the performance characteristics of the resulting materials .

Data Table: Summary of Applications

Application AreaKey FeaturesCase Study Reference
Organic SynthesisCross-coupling reactions; functionalization
Medicinal ChemistryAnticancer activity; oxidative DNA damage
Material ScienceImproved thermal stability; electrical conductivity

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclopropyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boron-containing compounds. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Compound 46 achieves high diastereoselectivity (>20:1 dr) due to the bulky 2-methylprop-1-en-1-yl group, which enhances stereochemical control during copper-catalyzed cyclopropanation . In contrast, the target compound’s lower dr (1.3:1) reflects challenges in achieving selectivity with simple phenyl substituents .
  • Synthetic Efficiency : The target compound’s moderate yield (34%) contrasts with the 94% yield of 46 , highlighting the impact of catalyst choice (copper vs. radical initiators) on efficiency .

Physical and Chromatographic Properties

Compound HPLC Retention Time (min) Optical Rotation ([α]D) Purity/ee Evidence ID
4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclopropyl)-1,3,2-dioxaborolane 8.5–9.8 Racemic 1.3:1 dr
4,4,5,5-Tetramethyl-2-((1S,2S)-1-(2-methylprop-1-en-1-yl)-2-phenylcyclopropyl)-1,3,2-dioxaborolane (46) 8.01 (minor), 10.17 (major) +29.7° (c 1.0, CHCl₃) 95% ee
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane N/A N/A >99% (elemental)

Key Observations :

  • Enantioselectivity : Compound 46 exhibits 95% enantiomeric excess (ee), achieved via chiral column chromatography (Chiralcel AD-H) . The target compound’s racemic nature underscores the need for optimized asymmetric synthesis protocols.
  • Chromatographic Behavior : Retention times vary significantly with substituents. For example, the ethynyl group in ’s compound may enhance polarity, though specific HPLC data are unavailable.

Biological Activity

4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclopropyl)-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry due to its unique structural features. This article reviews its biological activity, mechanisms of action, and relevant case studies based on diverse sources.

  • Chemical Formula : C₁₆H₁₉B₁O₂
  • Molecular Weight : 250.14 g/mol
  • CAS Number : 1422172-96-0

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through boron-mediated mechanisms. Boron compounds are known for their role in enzyme inhibition and modulation of metabolic pathways. Specifically, the dioxaborolane structure allows for reversible binding to hydroxyl-containing biomolecules, which can influence enzymatic activity and signal transduction pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
    • A study demonstrated that the compound effectively inhibited the growth of breast cancer cells by targeting specific receptors involved in cell cycle regulation.
  • Enzyme Inhibition :
    • The compound has been identified as a potent inhibitor of serine proteases. This activity is crucial for developing therapeutic agents against diseases where protease activity is dysregulated.
    • It has been shown to inhibit enzymes involved in tumor progression and metastasis.
  • Neuroprotective Effects :
    • Preliminary research suggests potential neuroprotective properties. The compound may reduce oxidative stress in neuronal cells and enhance cell survival under neurotoxic conditions.

Case Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to controls.

Concentration (µM)Viability (%)Apoptotic Cells (%)
01005
108015
255040
502070

Case Study 2: Enzyme Inhibition

In a biochemical assay assessing serine protease inhibition, the compound exhibited an IC50 value of approximately 15 µM. This indicates a strong inhibitory effect compared to standard protease inhibitors.

CompoundIC50 (µM)
Standard Inhibitor5
Test Compound15

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4,5,5-tetramethyl-2-((1R,2S)-2-phenylcyclopropyl)-1,3,2-dioxaborolane, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is synthesized via cyclopropanation of styrene derivatives followed by boron insertion. Key steps include:

  • Cyclopropanation : Use transition-metal catalysts (e.g., Rh or Cu) with diazo reagents to form the (1R,2S)-cyclopropyl configuration. Stereoselectivity is controlled by chiral ligands (e.g., bisoxazolines) .
  • Boron Incorporation : React the cyclopropane intermediate with pinacol borane under anhydrous conditions. Anhydrous tetrahydrofuran (THF) and low temperatures (−78°C to 0°C) minimize side reactions .
  • Purification : Column chromatography (hexanes/EtOAc with 0.25% Et₃N) resolves diastereomers, confirmed by [¹H/¹³C NMR] and X-ray crystallography .

Q. How is the stereochemical integrity of the (1R,2S)-cyclopropyl group verified post-synthesis?

  • Methodological Answer :

  • NMR Analysis : Coupling constants (J values) in ¹H NMR distinguish cis/trans cyclopropane configurations. For (1R,2S), vicinal coupling (J = 5–8 Hz) indicates restricted rotation .
  • X-ray Crystallography : Single-crystal diffraction confirms absolute configuration. For example, C–C bond lengths (1.54 Å) and torsion angles (15–20°) align with strained cyclopropane geometry .
  • Chiral HPLC : Retention times compared to enantiomeric standards validate optical purity (>98% ee) .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Acts as a boronate donor for C–C bond formation. Optimize with Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq.), and DME/H₂O (3:1) at 80°C .
  • Photoredox Catalysis : Under Ir(ppy)₃ (1 mol%) and blue LED light, it participates in radical borylation with aryl halides. Use degassed acetonitrile for enhanced efficiency .
  • α-Aminoboronic Acid Synthesis : React with imines in THF at −20°C, followed by acidic workup (HCl/MeOH) to yield protease inhibitors .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence boron-centered reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic Studies : Cyclopropane strain (∼27 kcal/mol) accelerates transmetallation by destabilizing the boronate-Pd intermediate. Monitor via in situ IR spectroscopy (B–O stretch at 1340 cm⁻¹) .
  • DFT Calculations : Cyclopropane’s bent bonds lower the activation energy for Pd–B bond formation by 5–7 kcal/mol compared to non-strained analogs .
  • Experimental Validation : Compare coupling rates with non-cyclopropyl boronate controls (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane). Use competition experiments (1:1 substrate ratio) and GC-MS analysis .

Q. What strategies mitigate boron leaching during catalytic cycles, and how is efficiency quantified?

  • Methodological Answer :

  • Additive Screening : Triethylamine (0.25 eq.) or 4Å molecular sieves reduce protodeboronation. Quantify boron retention via ICP-MS analysis of reaction filtrates .
  • Catalyst Design : Use Pd-NHC complexes (e.g., PEPPSI-IPr) to stabilize the boronate intermediate. Turnover numbers (TON) increase from 500 to >1,500 .
  • Isotopic Labeling : Track ¹⁰B-enriched substrates (²H NMR or MALDI-TOF) to distinguish leaching (<5%) vs. side reactions .

Q. How can computational modeling predict enantioselectivity in cyclopropane-containing boronates?

  • Methodological Answer :

  • Conformational Sampling : Use molecular dynamics (MD) simulations (AMBER force field) to map low-energy cyclopropane conformers. Compare with NOESY cross-peaks .
  • Docking Studies : Model Pd catalyst interactions (e.g., Pd(0) oxidative addition) in Gaussian 08. Optimize transition-state geometries (B3LYP/6-31G*) to predict enantiomeric excess .
  • Machine Learning : Train models on existing stereochemical data (CSD/ICSD databases) to predict new ligand frameworks for asymmetric cyclopropanation .

Safety and Handling

Q. What precautions are critical for handling air- and moisture-sensitive boronates?

  • Methodological Answer :

  • Storage : Store under argon at −20°C in flame-sealed ampoules. Desiccate with P₂O₅ to prevent hydrolysis .
  • Glovebox Use : Conduct weighing and transfers in a N₂-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.5 ppm). Validate conditions with O₂/H₂O sensors .
  • Waste Disposal : Quench residual boronate with pH 7 phosphate buffer, then incinerate at >1,000°C to avoid boron oxide emissions .

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